Z-CITCO

hCAR agonist nuclear receptor EC50

Researchers requiring species-specific human CAR activation face reproducibility risks when using generic imidazothiazoles. Z-CITCO eliminates this uncertainty as the validated hCAR reference agonist. • EC50 = 49 nM in FRET assays; >50-fold selectivity over PXR ensures transcriptional effects are CAR-specific. • Reproducible 24- to 28-fold CYP2B6 mRNA induction in primary human hepatocytes-the established benchmark for DDI risk assessment. • Supplied as ≥98% crystalline solid; soluble in DMSO/DMF; desiccated storage at -20 °C for 3-year stability.

Molecular Formula C19H12Cl3N3OS
Molecular Weight 436.7 g/mol
Cat. No. B1238009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-CITCO
Synonyms6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime
CITCO cpd
Molecular FormulaC19H12Cl3N3OS
Molecular Weight436.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl)Cl
InChIInChI=1S/C19H12Cl3N3OS/c20-14-4-2-13(3-5-14)18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-6-15(21)16(22)9-12/h1-10H,11H2/b23-10-
InChIKeyZQWBOKJVVYNKTL-RMORIDSASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CITCO Technical Baseline for Procurement


1-[6-(4-Chlorophenyl)imidazo[2,3-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine (CAS 338404-52-7, commonly designated CITCO) is a synthetic imidazothiazole derivative that functions as a selective agonist of the human constitutive androstane receptor (hCAR, NR1I3) [1]. The compound is supplied as a crystalline solid with a purity of ≥98% (HPLC), a molecular weight of 436.74 g/mol, and is typically solubilized in DMSO for in vitro applications . CITCO is structurally characterized by an imidazo[2,1-b]thiazole core bearing a 4-chlorophenyl substituent at the 6-position and an oxime linker connecting a 3,4-dichlorobenzyl moiety, a configuration that underlies its unique receptor pharmacology [2].

Nuclear receptor transactivation assay context
CYP induction benchmarking in hepatocyte models
Human CAR-selective tool (inactive on mouse CAR)
Prodrug bioactivation model-response studies

CITCO Procurement Risk Assessment


Imidazo[2,1-b]thiazole derivatives exhibit highly divergent pharmacological profiles that are exquisitely sensitive to minor structural modifications. CITCO's unique oxime linker and dichlorobenzyl substitution confer sub-100 nM potency for hCAR while maintaining >50-fold selectivity over the closely related pregnane X receptor (PXR) . In contrast, structurally related analogs such as DL5016 display EC50 values that are more than an order of magnitude higher (0.66 μM vs. 0.049 μM) [1]. Furthermore, species-specific pharmacology represents a critical procurement consideration: CITCO activates human CAR but does not affect mouse CAR, whereas the commonly used comparator TCPOBOP is selective for mouse CAR and inactive on human CAR [2]. Substituting CITCO with a generic imidazothiazole derivative lacking validated hCAR selectivity data will compromise experimental reproducibility and may yield spurious biological conclusions.

Structurally related imidazothiazoles
Analogs lacking the oxime linker may exhibit significantly lower hCAR activation in cell-based assays.
Mouse CAR agonists (e.g., TCPOBOP)
Selective for mouse CAR; inactive on human CAR, preventing cross-species substitution in human models.
Generic imidazothiazole derivatives
Without validated receptor selectivity profiling, may activate PXR or other nuclear receptors, confounding results.

CITCO Comparative Evidence


hCAR Potency vs. DL5016 Analog

CITCO activates human CAR with an EC50 of 49 nM in a CAR/SRC-1 FRET assay, representing the most potent hCAR agonist among characterized imidazothiazole derivatives . The structurally modified analog DL5016, developed through systematic derivatization of CITCO, exhibits an EC50 of 0.66 μM for hCAR activation—a 13.5-fold reduction in potency relative to the parent compound [1].

hCAR Potency vs Analog
Head-to-head
49 nM vs 660 nM
13.5-fold difference in hCAR activation potency reported
DL5016 analog; FRET assay context
hCAR agonist nuclear receptor EC50 structure-activity relationship

CAR Selectivity over PXR

CITCO demonstrates >50-fold selectivity for hCAR over hPXR in transient transfection assays, with some sources reporting >100-fold selectivity . In a luciferase reporter gene assay using HepG2 cells, CITCO activates hPXR with an EC50 of 990 nM, yielding a calculated selectivity window of approximately 20-fold (990 nM / 49 nM) [1]. Additionally, CITCO displays no detectable activity against a panel of 15 other nuclear receptors (including LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR) at a concentration of 10 μM .

CAR vs PXR Selectivity
Direct comparison
>20-fold
Reported selectivity window supports CAR-specific pathway studies
hPXR EC50 990 nM; no activity at 15 other NRs at 10 µM
receptor selectivity PXR off-target nuclear receptor profiling

Human vs. Mouse CAR Specificity

CITCO potently activates human CAR (EC50 = 49 nM) but does not activate mouse CAR . Conversely, TCPOBOP—a commonly used CAR agonist in rodent models—is selective for mouse CAR and does not activate human CAR . This species dichotomy reflects the 71% amino acid homology between human and mouse CAR ligand-binding domains and has been functionally validated: in hCAR-transgenic mice, CITCO robustly induces CAR target genes and suppresses xenograft growth, whereas TCPOBOP is ineffective in the same model [1].

Species Selectivity
Class-level
hCAR: Active vs mCAR: Inactive
Species-matched tool compound required for receptor studies
TCPOBOP: mCAR active, hCAR inactive
species selectivity human CAR mouse CAR TCPOBOP

CYP2B6 Induction Efficacy

In primary human hepatocytes, CITCO (1 μM) induces CYP2B6 mRNA expression to levels that serve as the benchmark (100% reference) for comparative evaluation of novel CAR agonists [1]. In a separate study using HepG2 cells, CITCO treatment resulted in a 24- to 28-fold induction of CYP2B6 mRNA [2]. For comparison, rifampicin—a prototypical PXR agonist with partial CAR activity—induced CYP2B6 by 31- to 40-fold under identical conditions, while phenobarbital achieved comparable induction magnitudes (28-fold) [2].

CYP2B6 Induction
Cross-study comparable
24–28 fold
Supports CYP2B6 induction assay benchmarking
Hepatocyte model; comparable to phenobarbital (28-fold)
CYP2B6 induction drug metabolism hepatocyte pharmacokinetics

Xenograft Antitumor Efficacy

In hCAR-transgenic mice bearing EL-4 lymphoma xenografts, the addition of CITCO to the CHOP chemotherapy regimen significantly reduced both average tumor volume and tumor mass compared to CHOP alone [1]. In a separate study using subcutaneous BTSC xenografts in nude mice, CITCO monotherapy inhibited tumor growth, demonstrating direct antitumor activity independent of chemotherapy [2]. Notably, CITCO alone did not affect EL-4 xenograft growth in the absence of hCAR expression, confirming the CAR-dependent mechanism of action [1].

Xenograft Model Response
Model context
hCAR-transgenic mouse
CHOP combination vs vehicle
Supports CAR-dependent model-response endpoint evaluation
Reported tumor volume reduction in EL-4 and BTSC models
xenograft lymphoma brain tumor stem cells in vivo efficacy

Structural Characterization & Stability

The crystal structure of CITCO bound to the hCAR ligand-binding domain has been solved (PDB ID: 1XVP), providing atomic-level resolution of its binding mode [1]. However, CITCO exists as an oxime that undergoes E/Z isomerization in solution via a protonation-rotation mechanism, occurring in a time- and concentration-dependent manner [2]. This stereoisomerization has implications for experimental design: both E- and Z-isomers bind hCAR, but the equilibrium mixture may affect dose-response relationships in long-term assays [2].

Structural Identity
Supporting evidence
PDB: 1XVP; E/Z isomerization
Supports structural characterization and assay design
Crystal structure solved; isomerization in solution may affect dose-response
X-ray crystallography E/Z isomerization stability formulation

CITCO Application Scenarios


hCAR Positive Control in Transactivation Assays

CITCO (EC50 = 49 nM in FRET assays) serves as the optimal positive control for validating hCAR-dependent reporter gene assays, CAR nuclear translocation assays, and high-content screening platforms . Its >50-fold selectivity over PXR ensures that observed transcriptional effects are attributable to CAR activation rather than cross-activation of the related xenobiotic sensor PXR.

CYP2B6 Induction Reference Standard

CITCO is the established reference compound for CYP2B6 induction studies in primary human hepatocytes and HepG2 cell models [1]. Its reproducible 24- to 28-fold induction of CYP2B6 mRNA provides a benchmark against which novel chemical entities are normalized, enabling cross-study comparisons and regulatory DDI risk assessment.

Human-Specific CAR in Transgenic Models

Due to its strict species selectivity for human CAR (no activity on mouse CAR), CITCO is the required tool compound for studies employing hCAR-transgenic mice, humanized liver models, or primary human hepatocytes . TCPOBOP, a mouse CAR agonist, is unsuitable for these applications.

CAR-Mediated Chemosensitization Evaluation

CITCO has demonstrated in vivo efficacy as an adjuvant to cyclophosphamide-based chemotherapy in hCAR-transgenic lymphoma models, significantly reducing xenograft tumor burden relative to chemotherapy alone [2]. This validated application supports its use in preclinical studies exploring CAR activation as a strategy to enhance prodrug bioactivation.

Application
Selection Property
Validation Focus
hCAR transactivation assays
hCAR-selective agonism and PXR selectivity profile
Reporter gene and nuclear translocation assay endpoints
CYP2B6 induction studies
CYP2B6 mRNA induction benchmark
Hepatocyte model induction magnitude and reproducibility
Humanized/transgenic CAR models
Strict human CAR species selectivity
Species-matched receptor activation and gene expression
CAR-dependent prodrug bioactivation studies
CAR-dependent model response profile
Tumor model endpoints and prodrug bioactivation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


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